

Spectroscopic Profile of Sodium Gentisate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium gentisate**

Cat. No.: **B10858374**

[Get Quote](#)

Introduction: **Sodium gentisate**, the sodium salt of gentisic acid (2,5-dihydroxybenzoic acid), is a compound of interest in pharmaceutical and chemical research due to its analgesic, anti-inflammatory, and antioxidant properties. A thorough understanding of its spectroscopic characteristics is crucial for its identification, quantification, and the study of its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of **sodium gentisate**, along with detailed experimental protocols and a relevant biochemical pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **sodium gentisate** in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **sodium gentisate** in deuterium oxide (D₂O) is characterized by signals corresponding to the aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylate group.

Table 1: ¹H NMR Spectroscopic Data for **Sodium Gentisate** in D₂O

Chemical Shift (ppm)	Multiplicity	Assignment
~7.2-7.3	d	H-6
~6.8-6.9	d	H-3
~6.7-6.8	dd	H-4

Note: The exact chemical shifts can vary slightly depending on the concentration and pH of the solution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Sodium Gentisate**

Solvent	Chemical Shift (ppm)	Assignment
D ₂ O	~175	-COO ⁻
~150	C-2	
~148	C-5	
~125	C-1	
~120	C-6	
~118	C-4	
~115	C-3	
DMSO-d ₆	~170	-COO ⁻
~149	C-2	
~147	C-5	
~122	C-1	
~118	C-6	
~116	C-4	
~114	C-3	

Data is compiled from typical values for substituted benzoic acids and available spectral data.

[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of **sodium gentisate** is as follows:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **sodium gentisate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.

- Instrument Parameters (Example for a 400 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: A range appropriate for aromatic compounds (e.g., 0-10 ppm).
 - ^{13}C NMR:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
 - Relaxation Delay: 2 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: A range appropriate for organic molecules (e.g., 0-200 ppm).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **sodium gentisate**. The spectrum is typically acquired for the solid sample.

Table 3: Key IR Absorption Bands for **Sodium Gentisate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretching (phenolic)
~1600	Strong	C=O stretching (asymmetric, carboxylate)
~1580	Medium	C=C stretching (aromatic ring)
~1480	Medium	C=C stretching (aromatic ring)
~1400	Strong	C=O stretching (symmetric, carboxylate)
~1250	Strong	C-O stretching (phenolic)

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Grind 1-2 mg of **sodium gentisate** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.

Table 4: UV-Vis Absorption Data for **Sodium Gentisate** in Aqueous Solution

λ_{max} (nm)	Molar Absorptivity (ε)	Solvent
~320	~4000-5000 M ⁻¹ cm ⁻¹	Water/Buffer (neutral pH)

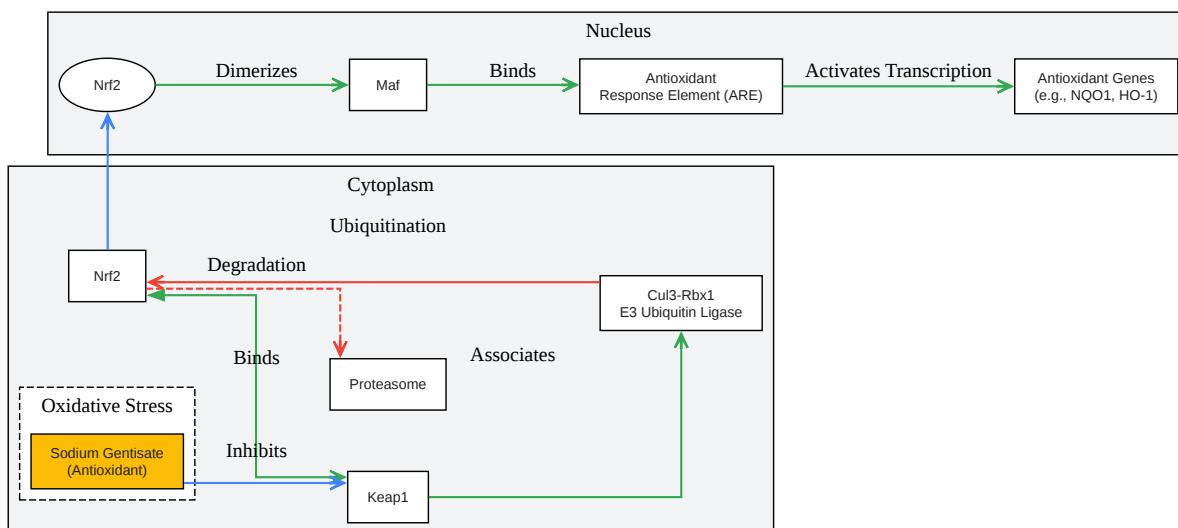
Note: The λ_{max} and molar absorptivity can be influenced by the pH of the solution due to the ionization of the phenolic hydroxyl groups.

Experimental Protocol for UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **sodium gentisate** of a known concentration (e.g., 1 mg/mL) in a suitable solvent, such as deionized water or a buffer solution.
 - Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-20 µg/mL).
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
 - Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (λ_{max}), which is approximately 320 nm for gentisic acid and its salt.^[1]
 - Scan the spectrum over a range of 200-400 nm to observe the full absorption profile.

Visualization of a Relevant Biological Pathway

Gentisic acid, and by extension **sodium gentisate**, is known for its antioxidant properties. One of the key cellular pathways involved in the response to oxidative stress is the Keap1-Nrf2 pathway. Gentisic acid can induce the activation of Nrf2, leading to the expression of antioxidant enzymes.[2]

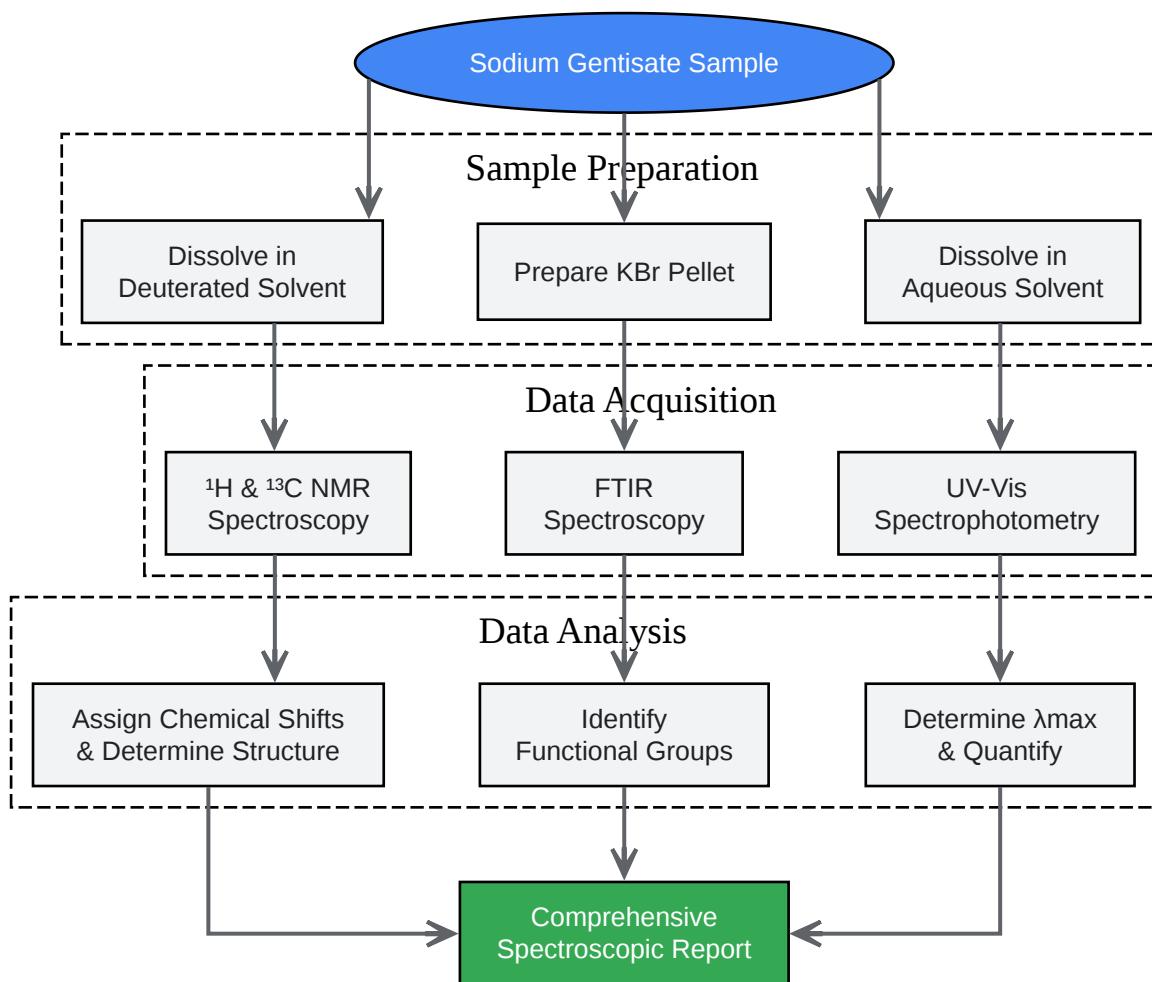


[Click to download full resolution via product page](#)

Caption: The Keap1-Nrf2 antioxidant response pathway.

Workflow for Spectroscopic Analysis of Sodium Gentisate

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a **sodium gentisate** sample.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium gentisate(4955-90-2) 13C NMR spectrum [chemicalbook.com]

- 2. Hepatoprotective effects of gentisic acid through its anti-oxidant properties in nicotinamide-streptozotocin induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Sodium Gentisate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10858374#spectroscopic-data-nmr-ir-uv-vis-of-sodium-gentisate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com